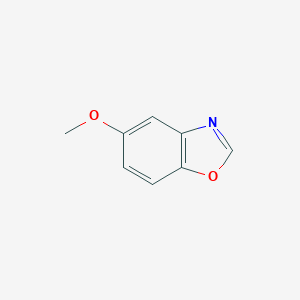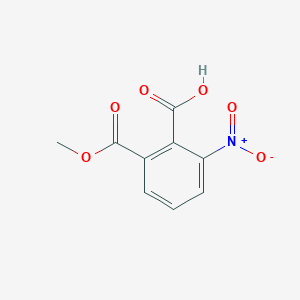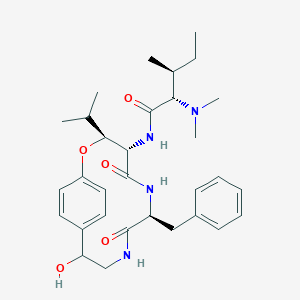![molecular formula C13H18O4 B160196 1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one CAS No. 1939-68-0](/img/structure/B160196.png)
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one, commonly known as DMPK, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPK is a ketone derivative of propiophenone that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of DMPK is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
DMPK has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of DMPK.
Advantages and Limitations for Lab Experiments
One advantage of using DMPK in lab experiments is its relatively simple synthesis method. However, DMPK is not widely available and may be expensive to obtain. Additionally, further studies are needed to fully understand the limitations and potential side effects of using DMPK in lab experiments.
Future Directions
There are several potential future directions for research involving DMPK. One area of interest is the potential anti-inflammatory and analgesic effects of DMPK in humans. Further studies are needed to determine the safety and efficacy of DMPK in humans. Another area of interest is the potential use of DMPK as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMPK.
Synthesis Methods
DMPK can be synthesized through various methods, including the reaction of 2,3-dihydroxypropyl bromide with 5-methylacetophenone, followed by the reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 5-methylacetophenone with 2,3-epoxypropyl bromide, followed by the reaction with sodium hydroxide and acetic anhydride. These methods result in the formation of DMPK as a white crystalline solid.
Scientific Research Applications
DMPK has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, such as chiral ketones. It has also been used as a starting material for the synthesis of potential drug molecules. DMPK has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells.
properties
CAS RN |
1939-68-0 |
|---|---|
Product Name |
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one |
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)-5-methylphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-12(16)11-6-9(2)4-5-13(11)17-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI Key |
SVLPMMGDCQBQJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
synonyms |
2'-(2,3-Dihydroxypropoxy)-5'-methylpropiophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)




![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)


